

Spectroscopic Identification of Oxolane;trichloroalumane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Oxolane;trichloroalumane

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This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize the Lewis acid-base adduct formed between oxolane (tetrahydrofuran, THF) and aluminum trichloride (AlCl_3). In solution, this system exists as a complex equilibrium of several species, the nature and relative concentrations of which are highly dependent on factors such as stoichiometry and concentration. This guide details the spectroscopic signatures of these species and provides protocols for their analysis.

Equilibrium Species in Solution

The interaction between AlCl_3 and THF in a non-aqueous solvent is not a simple 1:1 adduct formation. Instead, a dynamic equilibrium is established involving several neutral and ionic species. The primary species identified are:

- $\text{AlCl}_3 \cdot \text{THF}$: A 1:1 adduct where the aluminum center is tetracoordinated.
- $\text{AlCl}_3 \cdot 2\text{THF}$: A 1:2 adduct resulting in a pentacoordinated aluminum center.^[1]
- $[\text{AlCl}_4]^-$: The tetrachloroaluminate anion, formed through chloride abstraction from AlCl_3 .^[2]
- $[\text{AlCl}_2(\text{THF})_4]^+$: A cationic species with a hexacoordinated aluminum center.^[2]

- $[\text{AlCl}(\text{THF})_5]^{2+}$: A dicationic species also with a hexacoordinated aluminum center.[2]
- $[\text{AlCl}_3(\text{THF})_3]$: An octahedral neutral complex observed in more concentrated solutions.[3]

The relative abundance of these species is influenced by the concentration of the aluminum salt. In dilute solutions, the formation of ionic species like $[\text{AlCl}_4]^-$ is more prevalent, while in more concentrated solutions, neutral complexes such as $[\text{AlCl}_3(\text{THF})_3]$ are the major species. [3]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of the various AlCl_3 -THF species in solution.

Table 1: ^{27}Al Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Species	Coordination Number	Chemical Shift (δ) / ppm	Reference
$\text{AlCl}_3 \cdot 2\text{THF}$	5	64	[2]
$[\text{AlCl}_4]^-$	4	103	[2]
$[\text{AlCl}_2(\text{THF})_4]^+ / [\text{AlCl}(\text{THF})_5]^{2+}$	6	~19 (broad)	[2]

Table 2: Raman Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Species	Reference
330	$\nu(\text{Al-Cl})$	$[\text{AlCl}_3(\text{THF})_3]$	[3]
348	$\nu(\text{Al-Cl})$	$[\text{AlCl}_4]^-$	[3]
858	$\nu(\text{C-O})$ of coordinated THF	Coordinated THF	[2][3]
927	$\nu(\text{C-C})$ of coordinated THF	Coordinated THF	[2][3]
1042	Ring breathing of coordinated THF	Coordinated THF	[3]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Species	Reference
~360	$\nu(\text{Al-Cl})$ / $\nu(\text{Al-O})$	$[\text{AlCl}_2(\text{THF})_4]^+$	[2]
~440	$\nu(\text{Al-Cl})$ / $\nu(\text{Al-O})$	$[\text{AlCl}_2(\text{THF})_4]^+$	[2]
491	$\nu(\text{Al-Cl})$	$[\text{AlCl}_4]^-$	[2]
522	$\nu(\text{Al-O})$	Neutral and Cationic Complexes	[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. All handling of AlCl_3 and its solutions should be performed under an inert atmosphere (e.g., in a glovebox) due to its hygroscopic nature.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- In an inert atmosphere, accurately weigh anhydrous AlCl_3 and dissolve it in the desired volume of anhydrous, deuterated solvent (e.g., THF-d_8 , CD_2Cl_2 , or a mixture thereof) in a clean, dry NMR tube.
- The concentration can be varied to study the equilibrium dynamics. A common concentration for analysis is around $0.5 \text{ mol}\cdot\text{kg}^{-1}$.^[2]
- Seal the NMR tube securely before removing it from the inert atmosphere.
- ^1H and ^{13}C NMR Spectroscopy:
 - Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
 - Parameters:
 - Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
 - Reference the spectra to the residual solvent peak.
 - Typical chemical shifts for the α - and β -protons of THF shift upon coordination to the Lewis acid.
- ^{27}Al NMR Spectroscopy:
 - Instrument: An NMR spectrometer equipped with a broadband probe tunable to the ^{27}Al frequency.
 - Parameters:
 - Use a single pulse experiment.
 - Aqueous $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ (from $\text{Al}(\text{NO}_3)_3$ or AlCl_3 in D_2O) is a common external reference ($\delta = 0.0 \text{ ppm}$).
 - Due to the quadrupolar nature of the ^{27}Al nucleus, the spectral lines can be broad. Adjust the spectral width accordingly.

- A sufficient relaxation delay should be used, although it can be relatively short for quadrupolar nuclei.

3.2. Raman Spectroscopy

- Sample Preparation:
 - Prepare the AlCl_3 /THF solution in an inert atmosphere as described for NMR, but in a sealed glass vial or a quartz cuvette suitable for Raman analysis.
- Data Acquisition:
 - Instrument: A Fourier-Transform (FT) Raman spectrometer is preferred to minimize fluorescence.
 - Laser: A near-infrared laser (e.g., 1064 nm Nd:YAG) is recommended to avoid fluorescence, which can be an issue with visible lasers.[\[2\]](#)
 - Power: A laser power of up to 1 W may be used to enhance the signal for detecting low-concentration species.[\[2\]](#)
 - Resolution: A resolution of $2\text{-}4\text{ cm}^{-1}$ is typically sufficient.
 - Detector: A liquid nitrogen-cooled Germanium (Ge) detector is commonly used.[\[2\]](#)

3.3. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Prepare the AlCl_3 /THF solution in an inert atmosphere.
 - For solution-phase measurements, use a liquid transmission cell with windows transparent in the mid- to far-IR region (e.g., KBr, CsI, or polyethylene). Polyethylene windows are suitable for the far-IR region where Al-Cl and Al-O vibrations are observed.[\[2\]](#)
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

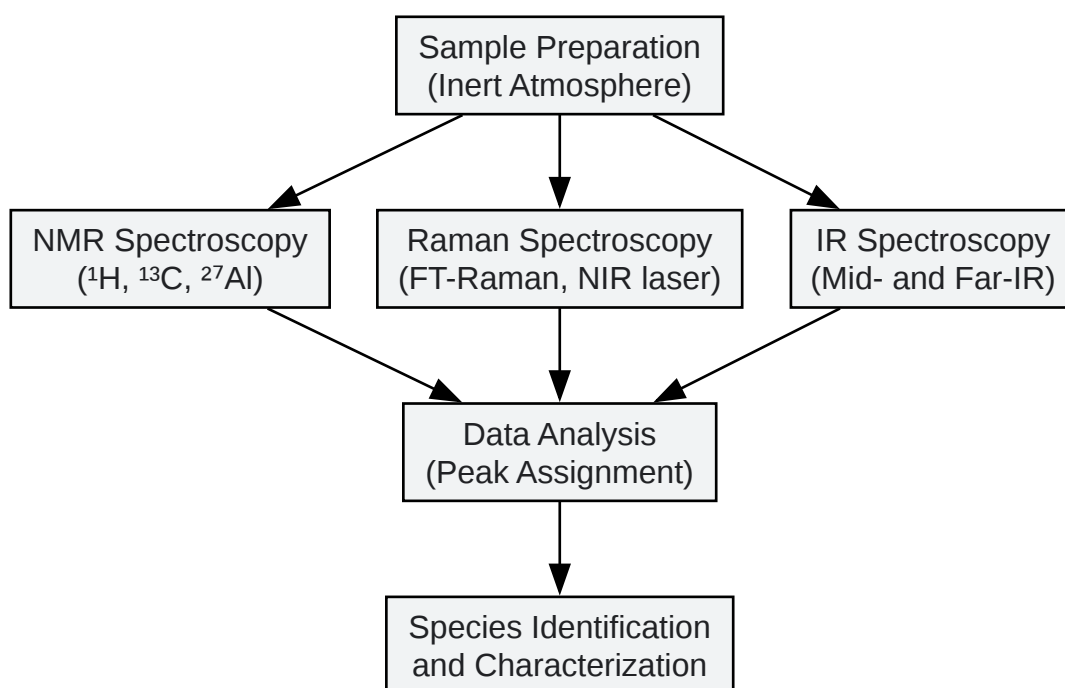
- Range: Acquire spectra in the mid-IR ($4000\text{--}400\text{ cm}^{-1}$) and far-IR ($600\text{--}100\text{ cm}^{-1}$) regions to observe both THF and Al-Cl/Al-O vibrations.
- Background: Record a background spectrum of the pure solvent in the same cell.
- Resolution: A resolution of 4 cm^{-1} is generally adequate.

Visualizations

4.1. Molecular Structure

Caption: Molecular structure of the 1:1 $\text{AlCl}_3\cdot\text{THF}$ adduct.

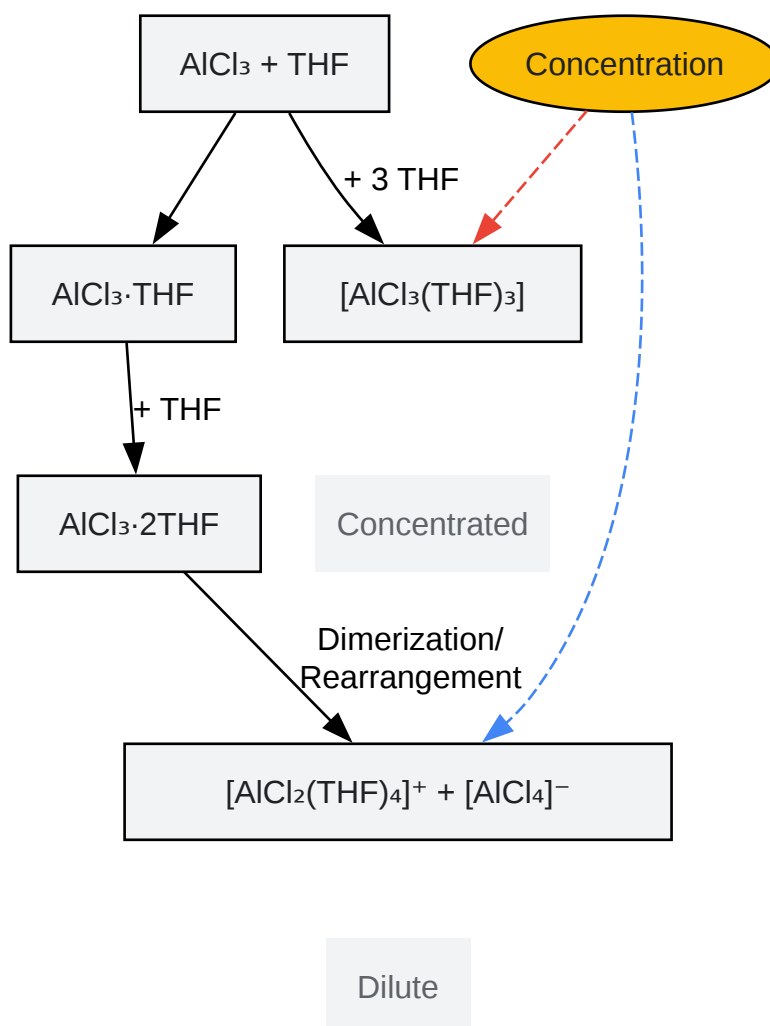
4.2. Experimental Workflow



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Caption: General workflow for spectroscopic identification.

4.3. Signaling Pathways and Logical Relationships



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Caption: Equilibrium of AlCl_3 species in THF solution.

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